4'-Methoxy-2'-methylbutyrophenone
Overview
Description
4’-Methoxy-2’-methylbutyrophenone is a novel aromatic compound that belongs to the class of butyrophenones. It is derived from the polyketide biosynthetic pathway and has been isolated from the fungal pathogen Stagonospora nodorum . This compound is structurally characterized by a methoxy group at the 4’ position and a methyl group at the 2’ position on the butyrophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2’-methylbutyrophenone involves the use of chemical epigenetic modifiers to induce the expression of dormant biosynthetic genes in the fungal pathogen Stagonospora nodorum. The histone deacetylase inhibitors suberoylanilide hydroxamic acid (500 μM) and nicotinamide (50 μM) are supplemented to the culture medium, resulting in the isolation of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of 4’-Methoxy-2’-methylbutyrophenone. The compound is primarily obtained through laboratory-scale biosynthesis using fungal cultures.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-2’-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4’-Methoxy-2’-methylbutyrophenone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-Methoxy-2’-methylbutyrophenone involves its interaction with specific molecular targets and pathways in fungal cells. It is derived from the polyketide biosynthetic pathway, which involves the assembly of complex aromatic structures through the action of polyketide synthases . The compound’s antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis and interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Alternariol: Another polyketide isolated from Stagonospora nodorum with antifungal properties.
(–)-(3R)-Mellein methyl ether: A related polyketide with similar biosynthetic origins.
Uniqueness
4’-Methoxy-2’-methylbutyrophenone is unique due to its specific structural features, such as the methoxy and methyl groups, which contribute to its distinct chemical properties and biological activities. Its biosynthesis through epigenetic manipulation of fungal genes also sets it apart from other naturally occurring butyrophenones.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-12(13)11-7-6-10(14-3)8-9(11)2/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLSYOKRWMQAFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280456 | |
Record name | 1-(4-Methoxy-2-methylphenyl)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54696-06-9 | |
Record name | 1-(4-Methoxy-2-methylphenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54696-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxy-2-methylphenyl)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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